2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate typically involves the reaction of oleic acid with triethanolamine. The process generally requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. Oleic acid and triethanolamine are reacted in the presence of a catalyst, often under reflux conditions, to produce the ester. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of new esters or amides depending on the substituent.
Wissenschaftliche Forschungsanwendungen
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture media to improve the solubility of hydrophobic drugs and nutrients.
Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.
Wirkmechanismus
The mechanism of action of 2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. It interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions. This property is particularly useful in enhancing the solubility and bioavailability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine oleate: Similar in structure but lacks the additional hydroxyethyl groups.
Diethanolamine oleate: Contains fewer hydroxyethyl groups, resulting in different surfactant properties.
Monoethanolamine oleate: Simplest form with only one hydroxyethyl group.
Uniqueness
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate is unique due to its multiple hydroxyethyl groups, which enhance its surfactant properties and make it more effective in stabilizing emulsions and improving solubility compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
85005-70-5 |
---|---|
Molekularformel |
C30H60N2O7 |
Molekulargewicht |
560.8 g/mol |
IUPAC-Name |
acetic acid;2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H56N2O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(34)35-27-23-30(22-26-33)19-18-29(20-24-31)21-25-32;1-2(3)4/h9-10,31-33H,2-8,11-27H2,1H3;1H3,(H,3,4)/b10-9-; |
InChI-Schlüssel |
PPERMZMSZQSCPT-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO.CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.